

Publish Comparison Guide: CDK8/19-IN-51 Selectivity Profile & Technical Analysis

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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

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Executive Summary

CDK8/19-IN-51 is a synthetic, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Structurally characterized by a 2,8-disubstituted-1,6-naphthyridine scaffold, it represents a "scaffold hop" optimization from the earlier pyridine-based probe CCT251545.^[1]

Designed to overcome the pharmacokinetic limitations of previous generations (high efflux, metabolic instability), **CDK8/19-IN-51** exhibits single-digit nanomolar potency (IC₅₀ = 5.1 nM) and an exceptional selectivity profile, making it a superior tool for dissecting the role of the Mediator complex in transcriptional reprogramming, WNT signaling, and STAT1 regulation.

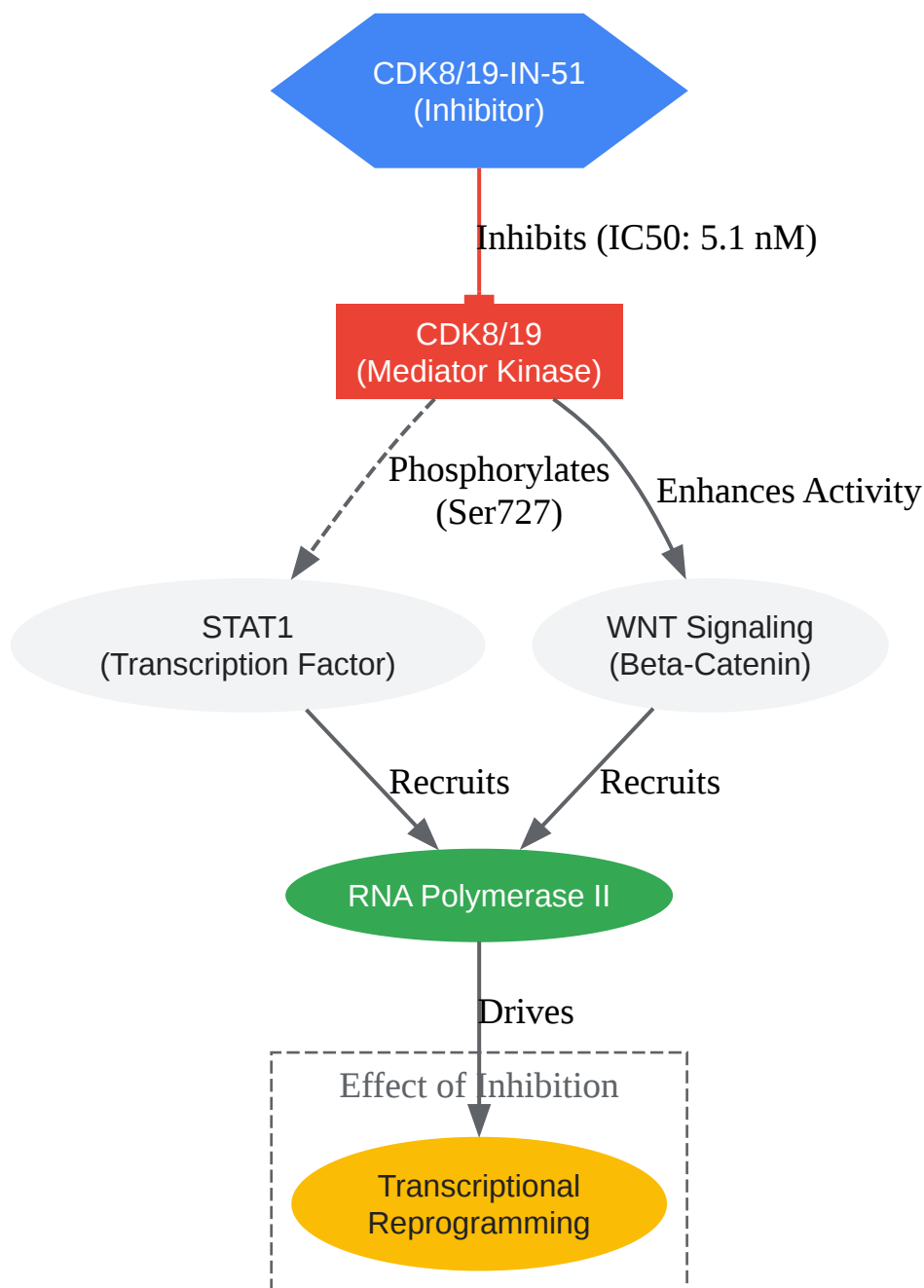
Mechanistic Background: The Mediator Kinase Module

To understand the selectivity requirements for **CDK8/19-IN-51**, one must understand its target's structural role. CDK8 and CDK19 form the "Kinase Module" of the Mediator complex, a massive multiprotein assembly that bridges transcription factors (TFs) with RNA Polymerase II.

- Mechanism of Action: **CDK8/19-IN-51** functions as a Type I inhibitor. It binds to the ATP-binding pocket in the active "DMG-in" conformation.
- Structural Causality: The naphthyridine scaffold forms a critical hydrogen bond with the hinge region (Ala100) and exploits a specific hydrophobic pocket near the gatekeeper residue (Phe97), which is distinct in CDK8/19 compared to other CDKs (e.g., CDK2, CDK9).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of CDK8/19 inhibition by IN-51, specifically the blockade of WNT-dependent transcription and STAT1 Ser727 phosphorylation.



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Caption: **CDK8/19-IN-51** blocks the Mediator Kinase module, preventing STAT1 S727 phosphorylation and WNT-driven transcriptional elongation.

Compound Profile & Selectivity Analysis

Biochemical Potency

CDK8/19-IN-51 demonstrates equipotent inhibition of both CDK8 and CDK19. This is expected as the ATP-binding pockets of these paralogs are nearly identical (97% sequence identity).

Target	Assay Method	IC50 (nM)	Reference
CDK8	Lanthascreen / Reporter Displacement	5.1	Mallinger et al., 2016
CDK19	Lanthascreen / Reporter Displacement	5.6	Mallinger et al., 2016
WNT Pathway	TCF/LEF Reporter (7dF3 Cells)	7.2	Mallinger et al., 2016
p-STAT1 (S727)	Western Blot (SW620 Cells)	17.9	Mallinger et al., 2016

Kinome Selectivity (KINOMEScan)

The defining feature of **CDK8/19-IN-51** is its "clean" profile. In broad kinome profiling (e.g., DiscoverX KINOMEScan against ~456 kinases), the compound shows minimal off-target binding.

- Selectivity Score: High ($S(35) < 0.05$).
- Major Off-Targets: Unlike early-generation CDK inhibitors (e.g., Flavopiridol) that hit CDK1, CDK2, and CDK9, IN-51 spares cell-cycle CDKs.
- Historical Liability: The parent series (CCT251545) had minor activity against GSK3 α/β . However, the naphthyridine scaffold optimization in IN-51 maintained or improved this window while solving the efflux problem.

Comparative Analysis: IN-51 vs. Alternatives

Researchers often choose between IN-51, Senexin B, and Cortistatin A. The table below guides this choice based on experimental needs.

Feature	CDK8/19-IN-51	Senexin B	Cortistatin A	CCT251921
Chemical Class	1,6-Naphthyridine	Quinazoline	Steroidal Alkaloid	2-Aminopyridine
Binding Mode	Type I (ATP Competitive)	Type I	Type I	Type I
CDK8 Potency	5.1 nM (IC50)	~20-30 nM (IC50)	0.2 nM (Kd)	2.3 nM (IC50)
Selectivity	Excellent (Spare CDK2/9)	Excellent	High (Some ROCK activity)	Excellent
In Vivo Utility	High (Low Efflux, Stable)	High	Moderate (Synthesis complex)	High
Key Advantage	Best-in-class PK/Solubility balance	Highly validated in literature	Most potent (sub-nanomolar)	Clinical candidate
Limitation	Less historical data than Senexin	Higher IC50 than IN-51	Difficult to source/synthesize	High efflux in some models

Guidance:

- Use **CDK8/19-IN-51** for in vivo studies requiring oral dosing and minimal transporter efflux.
- Use Cortistatin A if absolute maximum biochemical potency is required, regardless of cost/availability.
- Use Senexin B if replicating specific historical transcriptional studies.

Experimental Validation Protocols

To verify the selectivity and activity of **CDK8/19-IN-51** in your own model, follow these self-validating protocols.

Protocol A: Cellular Target Engagement (p-STAT1 S727 Biomarker)

Rationale: CDK8 specifically phosphorylates STAT1 at Serine 727.[1][2][3][4][5] This is a robust biomarker for cellular CDK8 inhibition, distinct from JAK-STAT signaling (which phosphorylates Tyr701).

Workflow:

- Seeding: Seed SW620 or HCT116 cells (colorectal cancer models) at
cells/well in 6-well plates.
- Treatment: Treat with **CDK8/19-IN-51** in a dose-response format (e.g., 0, 10, 30, 100, 300 nM) for 2 hours.
 - Control: DMSO (Vehicle).[6]
 - Positive Control: 1 μ M Senexin B.[6]
- Stimulation (Optional): If basal p-STAT1 is low, stimulate with IFN-
(10 ng/mL) for 30 mins during the last 30 mins of drug treatment.
- Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na₃VO₄, NaF).
- Western Blot:
 - Primary Ab: Anti-p-STAT1 (Ser727) [Cell Signaling #9177].
 - Normalization Ab: Total STAT1 or GAPDH.
- Validation Criteria: You should observe a dose-dependent reduction in p-STAT1(S727) with an IC₅₀
15–25 nM. Total STAT1 levels must remain unchanged.

Protocol B: Selectivity Profiling Workflow

The following diagram outlines the logical flow for validating kinase selectivity using a KINOMEScan-style approach followed by cellular confirmation.



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Caption: Workflow to validate kinase selectivity, moving from biochemical screening to live-cell target occupancy.

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